molecular formula C8H6F3NO2S B1305665 4-Methylthio-3-nitrobenzotrifluoride CAS No. 71236-96-9

4-Methylthio-3-nitrobenzotrifluoride

Cat. No.: B1305665
CAS No.: 71236-96-9
M. Wt: 237.2 g/mol
InChI Key: OEOKNZHWNVTEMR-UHFFFAOYSA-N
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Description

4-Methylthio-3-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO2S. It is known for its unique chemical structure, which includes a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylthio-3-nitrobenzotrifluoride can be synthesized through several methods. One common route involves the nitration of methylthio-substituted benzotrifluoride. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced equipment to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

Scientific Research Applications

4-Methylthio-3-nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylthio-3-nitrobenzotrifluoride depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The trifluoromethyl group can influence the reactivity of the compound by stabilizing intermediates or transition states through electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthio-2-nitrobenzotrifluoride
  • 4-Methylthio-3-nitrobenzoic acid
  • 4-Methylthio-3-nitrobenzaldehyde

Uniqueness

4-Methylthio-3-nitrobenzotrifluoride is unique due to the presence of both a trifluoromethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

1-methylsulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKNZHWNVTEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379577
Record name 4-Methylthio-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71236-96-9
Record name 4-Methylthio-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71236-96-9
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